nAChR Subtype Selectivity: High α4β2 Affinity with Pronounced α7 Discrimination
(-)-Lobeline hydrochloride exhibits a stark selectivity profile between α4β2 and α7 nAChR subtypes. Its affinity for the α4β2 subtype (Ki = 1.4–4.4 nM) is >7,000-fold higher than for the α7 subtype (Ki = 6,600 nM) [1][2]. In contrast, the reference compound varenicline displays a more balanced profile with α4β2 Ki = 0.06 nM and α7 Ki = 322 nM (α7/α4β2 ratio ~5,300) [3]. This pronounced α7 discrimination in (-)-lobeline hydrochloride contrasts with the broader subtype engagement of cytisine (α4β2 Ki = 0.2 nM, α7 Ki = 1,500 nM) [4].
| Evidence Dimension | nAChR subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | α4β2: 1.4–4.4 nM; α7: 6,600 nM |
| Comparator Or Baseline | Varenicline: α4β2 = 0.06 nM, α7 = 322 nM; Cytisine: α4β2 = 0.2 nM, α7 = 1,500 nM |
| Quantified Difference | α4β2/α7 selectivity ratio >7,000 for target compound vs. ~5,300 for varenicline and ~7,500 for cytisine; absolute α4β2 affinity ~20-70x lower than varenicline/cytisine |
| Conditions | Radioligand displacement assays using [3H]-nicotine (α4β2) and [3H]-methyllycaconitine (α7) in rat brain membranes |
Why This Matters
The extreme α7 discrimination of (-)-lobeline hydrochloride makes it a superior tool for isolating α4β2-mediated effects in complex neuronal systems, whereas compounds like varenicline or cytisine introduce confounding α7 modulation.
- [1] BindingDB entry BDBM50422013. Ki for α4β2 nAChR: 4 nM. Displacement of [3H]-nicotine from alpha4beta2 nicotine acetylcholine receptor (unknown origin). View Source
- [2] BindingDB entry BDBM50422013. Ki for α7 nAChR: 6.60E+3 nM. Displacement of [3H]-methyllycaconitine from alpha7 nicotine acetylcholine receptor in rat brain membranes. View Source
- [3] Coe JW, et al. Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. J Med Chem. 2005;48(10):3474-7. doi:10.1021/jm050069n. PMID: 15887955. View Source
- [4] Rollema H, et al. Pharmacological profile of the α4β2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology. 2007;52(3):985-94. doi:10.1016/j.neuropharm.2006.10.016. PMID: 17157884. View Source
